molecular formula C25H21Br2N3O5 B12013157 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 769142-77-0

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12013157
CAS No.: 769142-77-0
M. Wt: 603.3 g/mol
InChI Key: AVPYYPXMDIXLAS-RWPZCVJISA-N
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Description

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C25H21Br2N3O5 and a molecular weight of 603.271 g/mol . This compound is notable for its unique structure, which includes both bromine and propoxybenzoate groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

769142-77-0

Molecular Formula

C25H21Br2N3O5

Molecular Weight

603.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C25H21Br2N3O5/c1-2-13-34-21-10-3-16(4-11-21)25(33)35-22-12-7-19(27)14-17(22)15-28-30-24(32)23(31)29-20-8-5-18(26)6-9-20/h3-12,14-15H,2,13H2,1H3,(H,29,31)(H,30,32)/b28-15+

InChI Key

AVPYYPXMDIXLAS-RWPZCVJISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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